molecular formula C19H21ClN2O3 B6506178 2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one CAS No. 1421446-22-1

2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one

Cat. No. B6506178
CAS RN: 1421446-22-1
M. Wt: 360.8 g/mol
InChI Key: AXQKXRQELMYQSE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chlorophenoxy group, a pyridinyl group, and a morpholinyl group, all attached to a central carbon atom . These groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, pyridinyl, and morpholinyl groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the chlorophenoxy group might be susceptible to further nucleophilic substitution reactions, while the pyridinyl group could potentially undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it’s used. For example, if it’s a drug, its safety would be evaluated through preclinical and clinical trials .

Future Directions

The future directions for research on the compound would depend on its properties and potential uses. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(2-pyridin-3-ylmorpholin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-19(2,25-16-7-5-15(20)6-8-16)18(23)22-10-11-24-17(13-22)14-4-3-9-21-12-14/h3-9,12,17H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQKXRQELMYQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOC(C1)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-(2-(pyridin-3-yl)morpholino)propan-1-one

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